molecular formula C7H6ClNO2 B1662000 2-Nitrobenzyl chloride CAS No. 612-23-7

2-Nitrobenzyl chloride

Cat. No.: B1662000
CAS No.: 612-23-7
M. Wt: 171.58 g/mol
InChI Key: BXCBUWKTXLWPSB-UHFFFAOYSA-N
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Description

2-Nitrobenzyl chloride (CAS 612-23-7) is an ortho-substituted aromatic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It features a nitro group (-NO₂) at the 2-position and a reactive benzyl chloride (-CH₂Cl) group. This compound is a yellow crystalline solid primarily used as a precursor in organic synthesis, such as in the preparation of S-(2-nitrobenzyl)cysteine for protein engineering and quaternary ammonium salts for medicinal chemistry . Its ortho-substitution pattern imparts distinct steric and electronic effects, influencing its reactivity compared to meta- and para-substituted analogs.

Preparation Methods

Historical Synthesis Challenges

The preparation of 2-nitrobenzyl chloride has historically presented significant challenges. Early attempts at direct chlorination of 2-nitrotoluene yielded disappointing results, with literature reporting that "2-nitrotoluene reacts with chlorine in the presence of iodine only in glass vessels which transmit UV, to give this compound in a yield of only 15%". These limitations necessitated the development of more efficient synthetic routes.

Direct Chlorination Methods

Thermal Chlorination

Thermal chlorination represents one of the earliest approaches to synthesizing this compound. This method involves direct reaction of 2-nitrotoluene with chlorine gas at elevated temperatures. However, without catalysts or activators, this method suffers from:

  • Poor selectivity leading to multiple chlorinated byproducts
  • Low yields, typically around 15-20%
  • Formation of 2-nitrobenzal chloride as a significant byproduct
  • Difficulty controlling the extent of chlorination

UV-Assisted Chlorination

UV-assisted chlorination represented an improvement over thermal methods:

  • Requires specialized glass equipment that transmits UV radiation
  • Chlorination proceeds via radical mechanism
  • Improved yields compared to thermal methods, though still suboptimal
  • Limited industrial applicability due to equipment requirements

Catalyst-Enhanced Synthesis Methods

Modern Catalytic Approaches

Recent patent literature describes significantly improved methods using various catalysts to enhance the chlorination process of 2-nitrotoluene. These approaches have dramatically improved both yield and selectivity.

Catalyst Type Examples Reference
Carbon-based Activated carbon (50-200 mesh)
Halogen compounds Bromine, iodine
Radical initiators Azodiisobutyronitrile, benzoyl peroxide
Phosphorus compounds Phosphorus pentachloride, phosphorus trichloride
Nitrogen compounds DMF (Dimethylformamide)
Peroxides Hyperis

Optimized Reaction Parameters

Modern catalytic methods utilize specific reaction parameters to maximize yields:

  • Temperature range: 100-180°C
  • Stirring speed: ≥200 r/min for efficient mixing
  • Catalyst concentration: 0.01-0.2 mass ratio to 2-nitrotoluene
  • Reaction monitoring: Gas chromatography to track byproduct formation
  • Termination point: When 2-nitrobenzal chloride byproduct reaches 4-6%

Patent CN105859625A describes a process that achieves:

  • Product purity: ≥99%
  • Yield: ≥80% (based on actual consumption of 2-nitrotoluene)

Experimental Results from Patent Literature

The following table summarizes results from experimental embodiments described in patent literature:

Catalyst System Temperature (°C) Reaction Outcomes Reference
Activated carbon (50 mesh) 100 99.3% purity, 83.7% yield
Activated carbon/DMF (2:1) 180 99.6% purity, 80.0% yield
Bromine/AIBN/ABVN (1:1:2) 130 99.0% purity, 82.9% yield
Bromine/ABVN (2:1) 140 99.2% purity, 86.0% yield
Hyperis 155 99.2% purity, 85.2% yield
ABVN 160 99.4% purity, 83.8% yield
PCl₅/I₂/Hyperis/DMF (3:1:2:1) 135 99.6% purity, 85.8% yield
Br₂/I₂ (10:1) 140 99.2% purity, 86.1% yield

Alternative Synthetic Routes

From 2-Nitrophenylpyruvic Acid

An alternative approach uses 2-nitrophenylpyruvic acid as an intermediate:

  • Reaction of 2-nitrotoluene with oxalic acid diesters in the presence of alkali metal alcoholates
  • Formation of alkali metal salt of 2-nitrophenylpyruvic acid
  • Reaction with alkali metal hypochlorite to form 2-nitrobenzylidene chloride
  • Hydrolysis to form 2-nitrobenzaldehyde

While this method primarily targets 2-nitrobenzaldehyde production, the 2-nitrobenzylidene chloride intermediate can be diverted to produce this compound through appropriate reduction conditions.

Using NaClO/HBr System

A more recent approach described in patent literature uses sodium hypochlorite (NaClO) and hydrobromic acid (HBr) as a brominating agent for 2-nitrotoluene:

  • Uses azodiisobutyronitrile as an initiator
  • Produces 2-nitrobenzyl bromide with yield >72%
  • Product purity >97%
  • Reaction conditions are mild
  • Starting materials are readily available and low-cost

While this produces the bromide analog, the methodology provides insights for chlorination approaches.

Purification and Isolation Techniques

Crystallization Methods

The crude this compound is typically purified through crystallization:

  • Petroleum ether is the preferred solvent for recrystallization
  • Process yields white crystalline this compound
  • Multiple recrystallizations may be necessary to achieve >99% purity

Distillation Approaches

For industrial-scale production, distillation is often employed:

  • Vacuum distillation at 0.095-0.099 MPa
  • Temperature range: 100-120°C
  • Recovery of unreacted 2-nitrotoluene first
  • Collection of this compound at appropriate temperature fraction

Important Safety Note : Special caution must be taken during distillation as "ortho-nitrated acyl chlorides have exploded violently on attempted distillation on numerous occasions".

Industrial Production Considerations

Recycling and Recovery

A significant advantage of modern production methods is the ability to recover and recycle unreacted starting materials:

  • Recovery of 90-95% of unreacted 2-nitrotoluene possible
  • Vacuum distillation (< 0.095 MPa) at temperatures below 120°C separates unreacted starting material
  • Recovered 2-nitrotoluene can be reused in subsequent chlorination cycles
  • Substantially reduces raw material costs and environmental impact

Reaction Monitoring and Control

Industrial processes employ careful monitoring techniques:

  • Gas chromatography used to track reaction progress
  • Optimal termination point when 2-nitrotoluene conversion reaches approximately 40%
  • Monitoring byproduct formation (2-nitrobenzal chloride) to limit to 4-6%
  • Temperature control critical for both yield and safety

Comparative Analysis of Preparation Methods

Efficiency Comparison

Method Advantages Disadvantages Typical Yield Reference
Classical thermal chlorination Simple equipment Poor selectivity, low yield 5-15%
UV-assisted chlorination Improved selectivity Specialized equipment, still low yield 15-20%
Modern catalytic methods High yield, good selectivity Requires precise temperature control 80-86%
Via 2-nitrophenylpyruvic acid Different starting pathway Multi-step, more complex 77%
NaClO/HBr system (for bromide) Mild conditions, high selectivity Produces bromide, not chloride >72%

Economic Considerations

Modern catalytic methods offer significant economic advantages:

  • Higher atom efficiency with improved yields
  • Recovery and recycling of unreacted starting materials
  • Reduced waste generation
  • Lower energy requirements compared to UV-assisted methods
  • Scalable to industrial production

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride group undergoes substitution with nucleophiles such as amines, alcohols, and thiols:

Reaction TypeConditionsReagents/SubstratesProductsYieldReference
Amine Alkylation Reflux in anhydrous solventPrimary/Secondary amines2-Nitrobenzylamine derivatives70–85%
Etherification Base catalysis (e.g., K₂CO₃)Alcohols (e.g., N-methyldiethanolamine)2-Nitrobenzyl ethers65–78%
Thioether Formation Room temperature, polar aprotic solventThiols2-Nitrobenzyl thioethers60–75%

Mechanistic Insight :

  • Substitution occurs via an SN2 mechanism in polar aprotic solvents, with the chloride acting as a leaving group .

  • Steric hindrance from the ortho-nitro group slightly reduces reactivity compared to para-substituted analogs .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group under acidic or catalytic conditions:

Reducing SystemConditionsProductsYieldReference
Sn/HCl Reflux in HCl (6–12 hr)2-Aminobenzyl chloride80–90%
H₂/Pd-C Ethanol, 25°C, 1 atm H₂2-Aminobenzyl chloride95%

Key Findings :

  • Reduction proceeds via a nitroso intermediate , confirmed by UV-Vis and NMR monitoring .

  • Catalytic hydrogenation offers higher selectivity and avoids over-reduction byproducts .

Hydrolysis Reactions

Hydrolysis of the chloride group yields 2-nitrobenzoic acid:

ConditionsCatalysts/AdditivesProductsYieldReference
Aqueous NaOH 60°C, 6 hr2-Nitrobenzoic acid88%
Acidic Hydrolysis H₂SO₄ (0.5 M), reflux2-Nitrobenzoic acid75%

Mechanism :

  • Base-mediated hydrolysis follows a bimolecular elimination-addition pathway , generating HCl as a byproduct .

Photochemical Reactions

UV irradiation induces cleavage of the C–Cl bond, forming reactive intermediates:

Light SourceConditionsProductsApplicationsReference
UV (365 nm) Acetonitrile, 25°C2-Nitrosobenzaldehyde + HClPhotoresponsive drug delivery

Mechanistic Pathway :

  • Photoexcitation generates an aci-nitro intermediate (λₘₐₓ ≈ 400 nm) .

  • Heterolytic cleavage releases HCl, forming 2-nitrosobenzaldehyde .

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN), this compound participates in chain reactions:

InitiatorConditionsProductsYieldReference
AIBN/Heat Toluene, 80°CPolymeric adducts50–60%

Limitations :

  • Radical pathways are less common due to competing substitution and reduction routes .

Comparative Reaction Kinetics

Reaction TypeSolventTemperaturek (s⁻¹ or M⁻¹s⁻¹)Reference
SN2 Substitution DMSO25°C1.2 × 10⁻³
Nitro Reduction Ethanol/HCl90°C4.5 × 10⁻⁴
Photolysis Acetonitrile25°C0.12 (Φ = 0.45)

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Modified Amino Acids : 2-Nitrobenzyl chloride is used in the synthesis of S-(2-nitrobenzyl)cysteine, an unnatural amino acid. This modified amino acid can be inserted into proteins like human erythropoietin using cell-free protein synthesis systems to study translation stop processes .
  • Photocleavable Protecting Group : The o-nitrobenzyl group, derived from this compound, is employed as a photocleavable protecting group in various applications. It can be used to protect small molecules, which can then be released upon exposure to light .
  • Anticancer Research : this compound is used in the development of light-activated anticancer drugs. It can be incorporated into procarriers that release active transporters inside cancer cells upon photoirradiation, leading to cell death .
  • Synthesis of Nitrobenzyl Derivatives : It serves as a precursor in synthesizing other nitrobenzyl compounds, such as 2-nitrobenzaldehyde, which is a valuable intermediate in preparing pharmaceutically active 4-nitrophenyl-1,4-dihydropyridine derivatives .
  • Anion Transporters : 2-Nitrobenzyl-protected benzimidazole-2-amine procarriers have been developed for potential anticancer applications. These procarriers can be photoactivated to release benzimidazole-based anion transporters, which induce chloride-mediated cell death in cancer cells .
  • Nucleic Acid Research : Ortho-nitrobenzyl (ONB) derivatives are utilized to functionalize nucleic acids, allowing for photochemical deprotection and manipulation of DNA architectures .
  • Hypoxia-Selective Prodrugs : this compound is used in synthesizing nitrobenzyl mustard quaternary salts, a class of hypoxia-selective prodrugs that release diffusible cytotoxins upon bioreduction .
  • Photocontrolled Activation of Anion Transporters : Researchers developed o-nitrobenzyl (ONB)-linked benzimidazole-2-amine procarriers for selective activation inside cancer cells . Upon photoirradiation at 400 nm, these procarriers release active benzimidazole-based anion transporters, leading to significant cell death. Control experiments confirmed that cells without the procarrier molecules do not undergo cell death upon light exposure, indicating that the cell death is due to the in-situ generated active transporter .
  • Synthesis of S-(2-nitrobenzyl)cysteine : this compound is used to synthesize S-(2-nitrobenzyl)cysteine, which is then incorporated into human erythropoietin using an E. coli cell-free protein synthesis system. This method facilitates the study of translation stop suppression .
  • Preparation of 2-Nitrobenzaldehyde : 2-Nitrobenzylidene chloride, derived from this compound, is used in the preparation of 2-nitrobenzaldehyde, a key intermediate in synthesizing pharmaceutical compounds. The process involves treating an alkali metal salt of 2-nitrophenylpyruvic acid with an alkali metal hypochlorite in an aqueous medium .

Mechanism of Action

The mechanism of action of 2-nitrobenzyl chloride primarily involves its reactivity towards nucleophiles. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

  • 4-Nitrobenzyl Chloride (Para Isomer, CAS 100-14-1) :
    The para isomer exhibits higher symmetry and reduced steric hindrance compared to the ortho derivative. This leads to faster reaction kinetics in nucleophilic substitutions, such as alkylation or esterification. For example, in phase-transfer alkylation reactions, the para isomer reacts more efficiently due to better accessibility of the benzyl chloride group .

  • 3-Nitrobenzyl Chloride (Meta Isomer, CAS 619-23-8) :
    The meta isomer’s intermediate steric profile results in reactivity between the ortho and para isomers. However, its asymmetric structure may complicate regioselective transformations .

Functional Group Derivatives

  • 2-Nitrobenzyl Bromide (CAS 3958-60-9) :
    Replacing chlorine with bromine increases the leaving group’s polarizability, enhancing reactivity in SN2 reactions. This compound is widely used in peptide synthesis as a protecting group due to its superior displacement kinetics compared to the chloride .

  • 2-Nitrobenzoyl Chloride (CAS 610-14-0) :
    This derivative replaces the benzyl chloride (-CH₂Cl) with an acyl chloride (-COCl). The electron-withdrawing nitro group activates the acyl chloride for nucleophilic acyl substitution, making it valuable in synthesizing amides and esters .

  • 2-Nitrobenzyl Alcohol (CAS 612-25-9) :
    The hydroxyl analog lacks the reactive chloride, but its oxidation-reduction behavior in acidic media (e.g., trifluoromethanesulfonic acid) produces intermediates like 2-nitrosobenzaldehyde, highlighting the nitro group’s redox activity .

Key Research Findings

Biological Activity

2-Nitrobenzyl chloride (CAS 612-23-7) is an organic compound characterized by a nitro group and a chloro substituent on a benzyl ring. Its chemical structure allows for diverse applications in synthetic chemistry, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its roles in drug development, photochemistry, and as a precursor in various biochemical applications.

  • Molecular Formula : C₇H₆ClNO₂
  • Molar Mass : 171.58 g/mol
  • Boiling Point : 127 - 133 °C
  • Melting Point : 44 - 48 °C
  • Safety Information : Causes skin irritation; handle with care .

1. Synthesis of Unnatural Amino Acids

This compound is utilized in the synthesis of S-(2-nitrobenzyl)cysteine, which can be incorporated into proteins like human erythropoietin. This incorporation allows for the study of protein function and the development of novel therapeutic agents .

2. Photocaged Compounds

The compound serves as a photocage in the development of light-activated drug delivery systems. For instance, it has been used to create o-nitrobenzyl-linked benzimidazole-based protransporters that can induce cell death in cancer cells upon activation by light. This mechanism offers a targeted approach to cancer therapy, minimizing damage to surrounding healthy tissues .

3. Ion Transport Mechanisms

Research has demonstrated that compounds derived from this compound can function as chloride transporters, which are essential for maintaining cellular ion balance. These transporters have shown potential in anticancer applications by mediating cell death through ion transport mechanisms .

Case Study 1: Phototoxicity in Cancer Cells

A study investigated the use of o-nitrobenzyl-linked benzimidazole derivatives for photocontrolled activation within MCF-7 breast cancer cells. The results indicated that upon irradiation with light, these compounds led to significant cell death due to the release of active transporters .

CompoundEC50 (μM)Mechanism
o-Nitrobenzyl-linked benzimidazole1.2 ± 0.2Cl⁻/NO₃⁻ antiport leading to cell death

Case Study 2: Synthesis and Application of Prodrugs

Another study focused on synthesizing nitrobenzyl mustard quaternary salts from this compound, exploring their efficacy as hypoxia-selective cytotoxins. These compounds release active cytotoxic agents under specific conditions, demonstrating potential for targeted cancer therapies .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitutions and photochemical reactions. Research indicates that:

  • The presence of the nitro group enhances electrophilicity, making it suitable for reactions with nucleophiles.
  • Under UV light, compounds containing the nitrobenzyl moiety can undergo cleavage, releasing biologically active species .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 2-nitrobenzyl chloride?

The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example:

  • Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. In analogous reactions, 2-nitrobenzyl alcohol can be chlorinated using SOCl₂ in dichloromethane (DCM) at 0–20°C, yielding this compound after water washing and filtration .
  • Oxalyl chloride with catalytic N,N-dimethylformamide (DMF) in DCM at 50°C is effective for generating reactive intermediates, producing high-purity products confirmed by NMR .
  • Safety note : Reactions should be conducted under inert atmospheres (e.g., N₂) due to the compound’s sensitivity to moisture and heat .

Q. What safety protocols are essential when handling this compound?

  • Hazard classification : this compound is corrosive (UN3261, Hazard Class 8) and causes severe skin/eye irritation (H314) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water to prevent hydrolysis. Store at 0–6°C in airtight containers .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes and seek medical attention .

Q. How can researchers purify this compound post-synthesis?

  • Liquid-liquid extraction : Use DCM to isolate the organic layer, followed by washing with brine to remove residual acid .
  • Crystallization : Dissolve the crude product in a minimal volume of ligroin (petroleum ether) and cool to -20°C to precipitate pure crystals .
  • Distillation : For large-scale purification, vacuum distillation (127–133°C at reduced pressure) is recommended .

Advanced Research Questions

Q. How does this compound enable functionalization of conjugated polymers?

this compound is used to introduce polar substituents into poly(p-phenylene vinylene) (PPV) derivatives via Mitsunobu reactions . Key steps:

  • React this compound with hydroxyl-containing PPV precursors under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF).
  • The reaction achieves quantitative substitution , confirmed by NMR and FT-IR, enhancing polymer solubility and optoelectronic properties .

Q. What is the role of this compound in designing copper(I) coordination complexes?

this compound derivatives act as ligands for copper(I) in imine podands. Example:

  • Ligand synthesis : React this compound with tris(aminoethyl)amine to form tris[(2-nitrobenzylidene)aminoethyl]amine.
  • Coordination chemistry : The ligand binds Cu(I) with pseudo-tetrahedral geometry, stabilizing the metal center. Larger ligands (e.g., propyl-based analogs) reduce steric fit, altering redox properties .
  • Analytical validation : X-ray crystallography confirms intramolecular hydrogen bonding and RRS/SSR conformations .

Q. How does the leaving group in nitrobenzyl halides influence alkylation reactivity?

Comparative studies between this compound and bromide show:

  • Reactivity : Chlorides are more reactive than bromides in SN2 reactions due to better leaving-group ability (lower pKa of HCl vs. HBr). For example, 4-nitrobenzyl chloride reacts faster with ethyl nitroacetate than its bromide analog .
  • Radical inhibition : Adding 1,4-dinitrobenzene inhibits C-alkylation by trapping radical intermediates, confirming a radical anion pathway in certain conditions .

Properties

IUPAC Name

1-(chloromethyl)-2-nitrobenzene
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InChI

InChI=1S/C7H6ClNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2
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InChI Key

BXCBUWKTXLWPSB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CCl)[N+](=O)[O-]
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Molecular Formula

C7H6ClNO2
Record name O-NITROBENZYL CHLORIDE
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DSSTOX Substance ID

DTXSID9025744
Record name 2-Nitrobenzyl chloride
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Molecular Weight

171.58 g/mol
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Physical Description

O-nitrobenzyl chloride appears as pale yellow crystals. Insoluble in water. Is thermally unstable., Pale yellow crystals; [CAMEO]
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 235 °F
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Solubility

Insoluble (NTP, 1992)
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Density

1.5557 (NTP, 1992) - Denser than water; will sink
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CAS No.

612-23-7
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Record name 2-Nitrobenzyl chloride
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Record name 2-Nitrobenzyl chloride
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Record name α-chloro-2-nitrotoluene
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Record name O-NITROBENZYL CHLORIDE
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Melting Point

122 to 126 °F (NTP, 1992)
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